(+-)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride
Description
(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride is a bicyclic monoterpene-derived amine salt. Its structure comprises a bornanamine (norbornane-based amine) backbone substituted with a 2,4-dimethylbenzyl group at the endo position, followed by hydrochloride salt formation. The molecular formula is C₁₉H₂₈NCl (calculated based on structural analogs and substituent addition to the bornane core), with a molecular weight of approximately 305.9 g/mol.
Properties
CAS No. |
24629-65-0 |
|---|---|
Molecular Formula |
C19H30ClN |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C19H29N.ClH/c1-13-6-7-15(14(2)10-13)12-20-17-11-16-8-9-19(17,5)18(16,3)4;/h6-7,10,16-17,20H,8-9,11-12H2,1-5H3;1H |
InChI Key |
TVMQQJOSQMPWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C[NH2+]C2CC3CCC2(C3(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride typically involves multiple steps. One common approach is the reaction of bornanamine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The 2,4-dimethylbenzyl group in the target compound introduces steric hindrance and electron-donating methyl groups compared to the unsubstituted benzyl analog. This likely increases lipophilicity (logP) by ~0.5–1.0 units, based on Hansch parameters for methyl substituents.
- The hydrochloride salt form improves aqueous solubility relative to the free base, a critical factor for in vivo administration.
Pharmacological Potential (Inferred from Analogs)
The 2,4-dimethyl substitution could modulate receptor binding kinetics or metabolic stability, though empirical validation is required.
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